molecular formula C12H12ClN3O3 B1435093 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride CAS No. 1881293-15-7

3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride

Cat. No.: B1435093
CAS No.: 1881293-15-7
M. Wt: 281.69 g/mol
InChI Key: KGZYWYHWBPFKBA-UHFFFAOYSA-N
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Description

3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate pyridine derivatives and palladium catalysts.

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through alkylation or acylation reactions using suitable reagents like alkyl halides or acyl chlorides.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, resulting in the formation of hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-oxo-3-(pyridin-2-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride
  • 3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride
  • 3-(6-oxo-3-(quinolin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride

Uniqueness

3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine and pyridazinone rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3.ClH/c16-11-4-3-10(9-2-1-6-13-8-9)14-15(11)7-5-12(17)18;/h1-4,6,8H,5,7H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZYWYHWBPFKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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